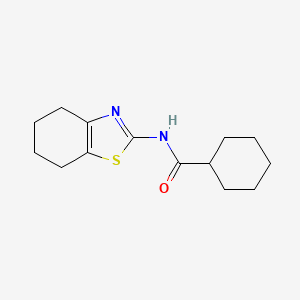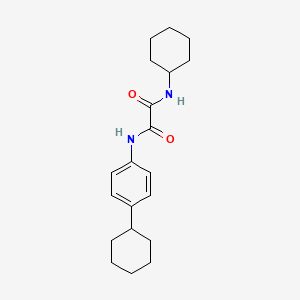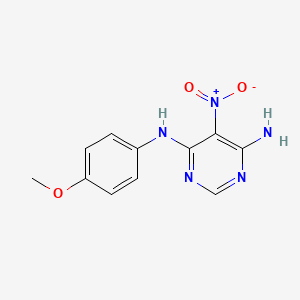![molecular formula C19H9Cl3F6N4 B2560579 (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone CAS No. 303151-97-5](/img/structure/B2560579.png)
(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 4-chlorophenyl group, a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, and a methanone group. The presence of these groups suggests that the compound might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-chlorophenyl group with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group in the presence of a suitable catalyst .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the methanone group. The presence of the chloro and trifluoromethyl groups could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chloro and trifluoromethyl groups. These groups are known to be quite reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the chloro and trifluoromethyl groups. For example, these groups could influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Antiviral Activity
The compound has demonstrated antiviral activity against the tobacco mosaic virus (TMV) . This finding suggests its potential use in plant protection and agriculture.
Medicinal Chemistry
a. Sulfonamide Derivatives: Sulfonamide drugs have revolutionized medicine due to their wide range of biological activities. The synthesized compound falls into this category, specifically as a sulfonamide derivative . Such derivatives have been associated with antibacterial, antifungal, and herbicidal properties, making them valuable for various applications.
b. 1,3,4-Thiadiazole Moiety: The compound contains a 1,3,4-thiadiazole moiety, which has been explored for its diverse bioactivities. These include anticonvulsant, antifungal, and antibacterial properties . Researchers continue to investigate its potential in medicinal chemistry.
Structural Optimization
The trifluoromethyl group in the compound contributes to its unique structure. Structural optimization studies can explore its interactions with biological targets, potentially leading to drug development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[(Z)-[(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl3F6N4/c20-12-3-1-9(2-4-12)15(16-13(21)5-10(7-29-16)18(23,24)25)31-32-17-14(22)6-11(8-30-17)19(26,27)28/h1-8H,(H,30,32)/b31-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDOGEXEJQXTRZ-BVMLUPFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl3F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2560499.png)
![3-Formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2560500.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2560501.png)
![(3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2560503.png)

![4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2560505.png)
![2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560512.png)

![2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2560514.png)
![N-(4-methoxyphenethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)


![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2560518.png)
